molecular formula C8H9ClO2 B13610777 5-(Chloromethyl)-2-methoxyphenol CAS No. 529502-39-4

5-(Chloromethyl)-2-methoxyphenol

Cat. No.: B13610777
CAS No.: 529502-39-4
M. Wt: 172.61 g/mol
InChI Key: LTUZKIDUBAFOGJ-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2-methoxyphenol: is an organic compound that belongs to the class of phenols It is characterized by the presence of a chloromethyl group and a methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-2-methoxyphenol typically involves the chloromethylation of 2-methoxyphenol. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a zinc chloride catalyst . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and allowing it to be attacked by the aromatic pi-electrons of 2-methoxyphenol.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processing to optimize reaction conditions and improve yield. This method allows for better control of reaction parameters, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-2-methoxyphenol can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The phenolic group can be oxidized to form quinones.

    Reduction Reactions: The chloromethyl group can be reduced to a methyl group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide for hydrolysis, and amines for amination reactions.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Major Products

    Substitution Reactions: Products include 5-(aminomethyl)-2-methoxyphenol, 5-(thiomethyl)-2-methoxyphenol, and 5-(hydroxymethyl)-2-methoxyphenol.

    Oxidation Reactions: Products include 5-(chloromethyl)-2-methoxyquinone.

    Reduction Reactions: The major product is 2-methoxyphenol.

Scientific Research Applications

5-(Chloromethyl)-2-methoxyphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-2-methoxyphenol involves its interaction with biological molecules through its reactive chloromethyl group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Chloromethyl)-2-methoxyphenol is unique due to the presence of both a chloromethyl and a methoxy group on a phenolic ring

Properties

IUPAC Name

5-(chloromethyl)-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2/c1-11-8-3-2-6(5-9)4-7(8)10/h2-4,10H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTUZKIDUBAFOGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00741764
Record name 5-(Chloromethyl)-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00741764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

529502-39-4
Record name 5-(Chloromethyl)-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00741764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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